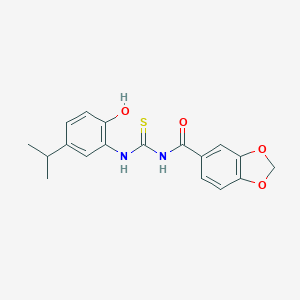![molecular formula C18H12BrClN2O2S B278426 N-[3-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B278426.png)
N-[3-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiophene ring, a brominated chlorobenzoyl group, and an amide linkage, making it a subject of study in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the 5-bromo-2-chlorobenzoyl chloride. This intermediate is then reacted with 3-aminophenyl-2-thiophenecarboxamide under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or chlorine sites, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
N-[3-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-furanecarboxamide
- N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-pyridinecarboxamide
Uniqueness
N-[3-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.
Properties
Molecular Formula |
C18H12BrClN2O2S |
|---|---|
Molecular Weight |
435.7 g/mol |
IUPAC Name |
N-[3-[(5-bromo-2-chlorobenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H12BrClN2O2S/c19-11-6-7-15(20)14(9-11)17(23)21-12-3-1-4-13(10-12)22-18(24)16-5-2-8-25-16/h1-10H,(H,21,23)(H,22,24) |
InChI Key |
WXMZBCCYNNEBBW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide](/img/structure/B278344.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278349.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278351.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B278352.png)
![N-[3-(2-furoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278355.png)
![N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278356.png)
![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278357.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278361.png)

![3-(3,5-dichloro-2-methoxyphenyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278366.png)
![N-[2-(difluoromethoxy)phenyl]-3-propoxybenzamide](/img/structure/B278368.png)
![N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B278369.png)
![5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide](/img/structure/B278370.png)
